Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple functional groups such as ester, amide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The phenyl and methyl groups are introduced through Friedel-Crafts acylation reactions.
Formation of the Amide Bond: The amide bond is formed by reacting the thiophene derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester or amide groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity or altering their function. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-5-phenylthiophene-3-carboxylate: Lacks the amide and trimethoxyphenyl groups.
4-Methyl-5-phenylthiophene-3-carboxylic acid: Lacks the ester and amide groups.
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: Contains an amino group instead of the amide linkage.
Uniqueness
Ethyl 4-methyl-5-phenyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it particularly versatile for various applications, from medicinal chemistry to material science.
Properties
Molecular Formula |
C24H25NO6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 4-methyl-5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO6S/c1-6-31-24(27)19-14(2)21(15-10-8-7-9-11-15)32-23(19)25-22(26)16-12-17(28-3)20(30-5)18(13-16)29-4/h7-13H,6H2,1-5H3,(H,25,26) |
InChI Key |
WUQZVCLHXXTLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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